molecular formula C6H2BrNO2S B2490127 5-Bromo-4-cyanothiophene-2-carboxylic acid CAS No. 1503328-42-4

5-Bromo-4-cyanothiophene-2-carboxylic acid

Cat. No.: B2490127
CAS No.: 1503328-42-4
M. Wt: 232.05
InChI Key: CGFLKXMVSQONTA-UHFFFAOYSA-N
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Description

5-Bromo-4-cyanothiophene-2-carboxylic acid: is a heterocyclic compound that contains a thiophene ring substituted with bromine, cyano, and carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Bromination of 4-cyanothiophene-2-carboxylic acid: The synthesis of 5-Bromo-4-cyanothiophene-2-carboxylic acid can be achieved by brominating 4-cyanothiophene-2-carboxylic acid using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.

    Cyanation of 5-bromo-2-thiophenecarboxylic acid: Another route involves the cyanation of 5-bromo-2-thiophenecarboxylic acid using a cyanating agent like copper(I) cyanide under suitable reaction conditions.

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale bromination and cyanation reactions, optimized for high yield and purity. These methods often use continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in 5-Bromo-4-cyanothiophene-2-carboxylic acid can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted thiophene derivatives.

    Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Oxidation Reactions: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Common Reagents and Conditions:

    Nucleophilic Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

    Reduction: Reducing agents like LiAlH4 or catalytic hydrogenation with palladium on carbon (Pd/C).

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA.

Major Products Formed:

  • Substituted thiophene derivatives
  • Amino-thiophene derivatives
  • Sulfoxides and sulfones

Scientific Research Applications

Chemistry:

    Organic Synthesis: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Materials Science: Incorporated into polymers and materials for electronic applications due to its conductive properties.

Biology and Medicine:

    Pharmaceuticals: Investigated for potential use in drug discovery and development, particularly as intermediates in the synthesis of biologically active molecules.

Industry:

    Chemical Industry: Employed in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 5-Bromo-4-cyanothiophene-2-carboxylic acid depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form desired products. In biological systems, its mechanism of action would depend on the target molecule it interacts with, which could involve binding to specific enzymes or receptors.

Comparison with Similar Compounds

  • 4-Bromo-5-cyanothiophene-2-carboxylic acid
  • 5-Bromo-2-chloropyridine-4-carboxaldehyde

Comparison:

  • 4-Bromo-5-cyanothiophene-2-carboxylic acid: Similar in structure but with different substitution positions, leading to variations in reactivity and applications.
  • 5-Bromo-2-chloropyridine-4-carboxaldehyde: Contains a pyridine ring instead of a thiophene ring, resulting in different chemical properties and potential uses.

Uniqueness: 5-Bromo-4-cyanothiophene-2-carboxylic acid is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis and materials science.

Properties

IUPAC Name

5-bromo-4-cyanothiophene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrNO2S/c7-5-3(2-8)1-4(11-5)6(9)10/h1H,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGFLKXMVSQONTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1C#N)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1503328-42-4
Record name 5-bromo-4-cyanothiophene-2-carboxylic acid
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